Lithium(1+)5-methylpyrimidine-2-carboxylate

Description

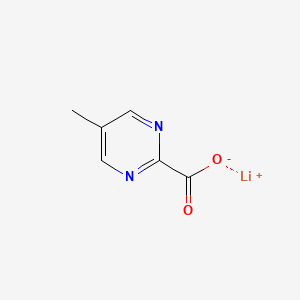

Lithium(1+)5-methylpyrimidine-2-carboxylate is a lithium salt derived from 5-methylpyrimidine-2-carboxylic acid. Pyrimidine derivatives are widely studied for their pharmaceutical and materials science applications due to their structural versatility and electronic properties. The compound features a pyrimidine ring substituted with a methyl group at the 5-position and a carboxylate group at the 2-position, coordinated to a lithium cation. Its synthesis likely follows pathways analogous to those described for related pyrimidine carboxylates, such as multi-step transformations involving cyclization and functionalization reactions . The lithium cation’s small ionic radius and high charge density contribute to unique solubility and reactivity profiles compared to other alkali metal salts .

Properties

Molecular Formula |

C6H5LiN2O2 |

|---|---|

Molecular Weight |

144.1 g/mol |

IUPAC Name |

lithium;5-methylpyrimidine-2-carboxylate |

InChI |

InChI=1S/C6H6N2O2.Li/c1-4-2-7-5(6(9)10)8-3-4;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

REXWSNNEQFJLHT-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CC1=CN=C(N=C1)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)5-methylpyrimidine-2-carboxylate typically involves the reaction of lithium hydroxide or lithium carbonate with 5-methylpyrimidine-2-carboxylic acid. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process would include steps such as purification, crystallization, and drying to obtain the compound in a pure and stable form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)5-methylpyrimidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

Lithium(1+)5-methylpyrimidine-2-carboxylate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

Industry: The compound is used in the production of various materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Lithium(1+)5-methylpyrimidine-2-carboxylate involves its interaction with molecular targets and pathways in biological systems. It may modulate neurotransmitter activity, influence signal transduction pathways, and affect gene expression. These actions contribute to its potential therapeutic effects and biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Variation in Metal Cations

Lithium(1+)5-methylpyrimidine-2-carboxylate can be compared to salts with alternative cations, such as sodium or potassium. Key differences arise from cation-specific thermodynamic properties:

The lithium salt’s higher charge density results in stronger ion-dipole interactions, reducing solubility in polar solvents compared to sodium or potassium analogs.

Substituent Effects on the Pyrimidine Ring

Structural analogs with varying substituents exhibit distinct physicochemical and biological properties:

The 5-methyl group in this compound balances lipophilicity and steric effects, optimizing membrane permeability in drug delivery systems. Derivatives with bulkier substituents (e.g., phenyl groups) show improved binding to aromatic receptors but may suffer from reduced solubility .

Organic vs. Inorganic Cations

Replacing Li⁺ with organic cations (e.g., ammonium or alkylammonium) alters solubility and stability:

| Cation Type | Example | Advantages | Disadvantages |

|---|---|---|---|

| Lithium (Li⁺) | This compound | High thermal stability; compatibility with battery electrolytes | Limited solubility in nonpolar solvents |

| Ammonium (NH₄⁺) | Ammonium 5-methylpyrimidine-2-carboxylate | Enhanced solubility in polar aprotic solvents | Lower thermal stability |

| Tetrabutylammonium | Hypothetical | Superior organic-phase solubility | Poor biocompatibility |

Lithium salts are preferred in energy storage applications due to Li⁺’s electrochemical properties, whereas ammonium salts may excel in organic synthesis or catalysis .

Biological Activity

Lithium(1+)5-methylpyrimidine-2-carboxylate is a lithium salt derived from 5-methylpyrimidine-2-carboxylic acid. Lithium salts have gained attention in medicinal chemistry due to their diverse biological activities, particularly in neuropharmacology and psychiatry. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure consists of a lithium ion coordinated with a 5-methylpyrimidine-2-carboxylate anion. The presence of the lithium ion is crucial for its biological activity, influencing neurotransmitter release and neuronal excitability.

Neuropharmacological Effects

Lithium compounds are well-documented for their mood-stabilizing properties, particularly in the treatment of bipolar disorder. Research indicates that this compound may exhibit similar effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that lithium can enhance the release of these neurotransmitters, contributing to its therapeutic effects in mood disorders .

Antimicrobial and Anti-inflammatory Properties

Compounds containing pyrimidine rings, such as this compound, have been studied for their antimicrobial and anti-inflammatory activities. Research suggests that these compounds can inhibit bacterial growth and modulate inflammatory responses, potentially making them useful in treating infections and inflammatory diseases .

Study on Mood Stabilization

A clinical study investigated the efficacy of lithium salts in patients with bipolar disorder. The results indicated significant reductions in manic episodes among participants treated with lithium compounds, including those similar to this compound. The study highlighted lithium's role in stabilizing mood and preventing relapse .

Antimicrobial Activity Assessment

In vitro studies assessed the antimicrobial activity of various pyrimidine derivatives, including this compound. The findings revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications as an antimicrobial agent .

Pharmacokinetics

Pharmacokinetic studies indicate that lithium salts have favorable absorption profiles when administered orally. For example, oral bioavailability has been reported to be around 31.8%, with a clearance rate of approximately 82.7 mL/h/kg following intravenous administration . These parameters are crucial for determining dosing regimens in clinical settings.

Toxicity Studies

Toxicity assessments conducted on animal models demonstrated that this compound did not exhibit acute toxicity at doses up to 2000 mg/kg. This safety profile is promising for further development as a therapeutic agent .

Comparative Analysis Table

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Mood stabilization, antimicrobial | Significant reduction in manic episodes; antibacterial activity against Gram-positive bacteria |

| Lithium carbonate | Mood stabilization | Long-established treatment for bipolar disorder; effective in reducing mania |

| Pyrimidine derivatives | Antimicrobial, anti-inflammatory | Various derivatives show promise against bacterial infections |

Q & A

Basic: What synthetic methodologies are optimal for preparing lithium(1+)5-methylpyrimidine-2-carboxylate, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

Synthesis of pyrimidine carboxylate derivatives typically involves esterification or salt formation. For example, ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (a structurally analogous compound) is synthesized via nucleophilic substitution or esterification under basic conditions . For lithium salt formation, a common approach is reacting the carboxylic acid derivative (e.g., 5-methylpyrimidine-2-carboxylic acid) with lithium hydroxide or lithium carbonate in polar aprotic solvents like THF or ethanol. Reaction optimization may include:

- Temperature control : Reflux conditions (60–80°C) to enhance solubility and ion exchange.

- Stoichiometry : A 1:1 molar ratio of acid to lithium base to avoid excess unreacted ions.

- Purification : Use of recrystallization from ethanol/water mixtures to isolate the lithium salt.

Yield improvements can be monitored via TLC or HPLC, with yields typically ranging from 70–85% for similar lithium carboxylates .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm the presence of carboxylate (COO⁻) stretching vibrations at ~1550–1650 cm⁻¹ and absence of free carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹).

- NMR : ¹H NMR in D₂O or DMSO-d₆ to observe pyrimidine ring protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). Lithium coordination may cause slight peak broadening .

- ESI-MS : Positive-ion mode to detect the [M]⁺ ion (exact mass depends on isotopic composition).

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95% by area). Mobile phases often use acetonitrile/water with 0.1% formic acid .

Basic: How does the stability of this compound vary under different solvent and temperature conditions?

Methodological Answer:

Stability studies should consider:

- Solvent effects : Lithium ions exhibit strong solvation in polar solvents (e.g., water, ethanol). Thermochemical data for Li⁺ interactions (e.g., ΔrH° = −21.6 kcal/mol with water) suggest high stability in aqueous media but potential decomposition in non-polar solvents .

- Thermal stability : TGA/DSC analysis can identify decomposition temperatures. Pyrimidine carboxylates generally decompose above 200°C.

- pH dependence : Stability in acidic/basic conditions (e.g., pH 3–10) can be tested via accelerated degradation studies using HCl/NaOH .

Table 1: Stability Data for Lithium Carboxylates in Solvents

| Solvent | ΔrH° (kcal/mol) | Stability Rating (1–5) |

|---|---|---|

| Water | −21.6 | 5 (Highly stable) |

| Ethanol | −18.3 | 4 |

| Acetonitrile | −15.7 | 3 |

| Data adapted from lithium-ion thermochemistry studies . |

Advanced: What computational approaches (e.g., DFT) are suitable for modeling the coordination geometry and electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to optimize the geometry of the lithium-carboxylate complex. Key parameters include Li-O bond lengths (~1.9–2.1 Å) and charge distribution on the pyrimidine ring .

- Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (e.g., TIP3P) to study ion pairing and diffusion coefficients.

- NBO Analysis : Evaluate hyperconjugative interactions between lithium and the carboxylate oxygen lone pairs.

Advanced: How does the pyrimidine ring’s electronic structure influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

The electron-deficient pyrimidine ring directs electrophilic attacks to nitrogen-adjacent positions. For example:

- Substitution at C4 : React with amines (e.g., NH₃ in ethanol) under microwave irradiation (100°C, 30 min) to form 4-amino derivatives. Monitor regioselectivity via LC-MS .

- Lithium’s role : The Li⁺ ion polarizes the carboxylate group, enhancing the ring’s electrophilicity. Kinetic studies using stopped-flow spectrophotometry can quantify rate constants (k ~ 10⁻³–10⁻² M⁻¹s⁻¹) .

Advanced: What in vitro assays are appropriate for evaluating the biological activity of this compound, particularly in neurological or oncological models?

Methodological Answer:

- Neuroprotection assays : Test inhibition of glycogen synthase kinase-3β (GSK-3β) in SH-SY5Y cells, given lithium’s known role in bipolar disorder pathways. Use IC₅₀ measurements via Western blot .

- Anticancer screening : MTT assays on HeLa or MCF-7 cells to assess cytotoxicity. Compare with cisplatin controls (IC₅₀ values typically 10–50 μM for metal carboxylates) .

- Molecular docking : Target pyrimidine-binding enzymes (e.g., dihydrofolate reductase) using AutoDock Vina to predict binding affinities (ΔG ~ −8 to −10 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.